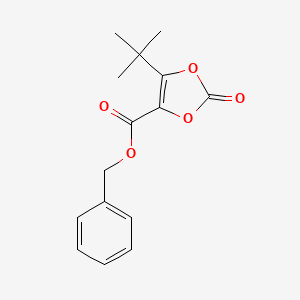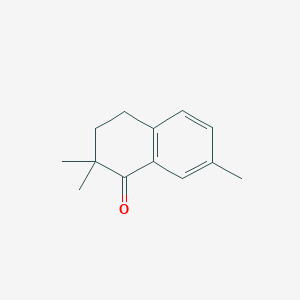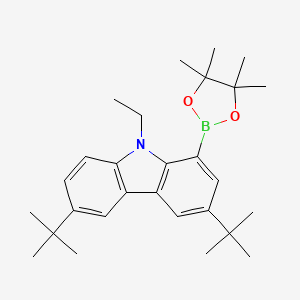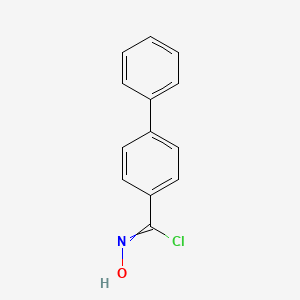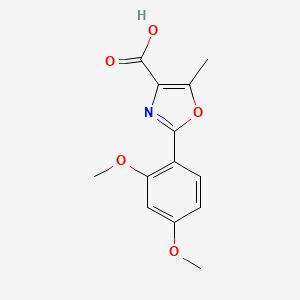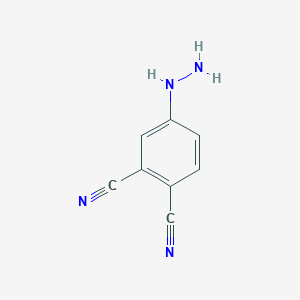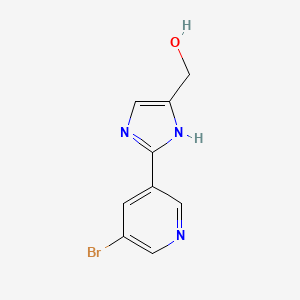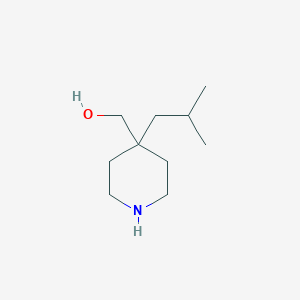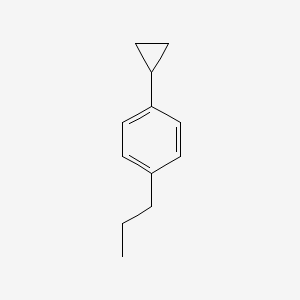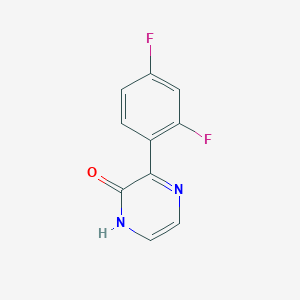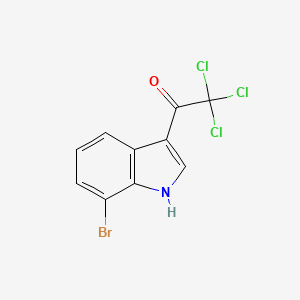
1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a trichloroethanone group attached to the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone typically involves the bromination of an indole derivative followed by the introduction of the trichloroethanone group. One common method involves the reaction of 7-bromoindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The trichloroethanone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents at the 7th position of the indole ring.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of indole derivatives on cellular processes. It can serve as a probe to investigate the role of indole-containing compounds in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its indole core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes, modulating their activity. The trichloroethanone group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various cellular pathways, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone
- 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanol
- 1-(7-Bromo-3-indolyl)-2,2,2-trichloroacetic acid
Comparison: 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone is unique due to the presence of the trichloroethanone group, which imparts distinct reactivity and properties. Compared to its trifluoroethanone analog, the trichloroethanone compound may exhibit different chemical and biological behaviors due to the difference in electronegativity and steric effects. The trichloroethanol and trichloroacetic acid derivatives have different functional groups, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C10H5BrCl3NO |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(7-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H5BrCl3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H |
InChI-Schlüssel |
LFQAZSAFCJFXFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




